![molecular formula C12H6Cl3NO2 B12589165 Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- CAS No. 642982-66-9](/img/structure/B12589165.png)
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzaldehyde moiety substituted with a 3,5,6-trichloro-2-pyridinyl group through an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- typically involves the reaction of 4-hydroxybenzaldehyde with 3,5,6-trichloro-2-pyridinol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The base, often potassium carbonate or sodium hydroxide, facilitates the formation of the ether linkage between the benzaldehyde and pyridinyl groups.
Industrial Production Methods
On an industrial scale, the production of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired product quality.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trichloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the trichloropyridinyl group in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-[(3,5,6-trichloro-2-pyridinyl)oxy]benzoic acid.
Reduction: 4-[(3,5,6-trichloro-2-pyridinyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The trichloropyridinyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency and efficacy.
類似化合物との比較
Similar Compounds
Benzaldehyde, 2,3,6-trichloro-: Another trichlorinated benzaldehyde with different substitution patterns.
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: A structurally related compound with an acetic acid moiety instead of a benzaldehyde group.
Uniqueness
Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
642982-66-9 |
|---|---|
分子式 |
C12H6Cl3NO2 |
分子量 |
302.5 g/mol |
IUPAC名 |
4-(3,5,6-trichloropyridin-2-yl)oxybenzaldehyde |
InChI |
InChI=1S/C12H6Cl3NO2/c13-9-5-10(14)12(16-11(9)15)18-8-3-1-7(6-17)2-4-8/h1-6H |
InChIキー |
GKSMBQFMHJQRPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)OC2=NC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
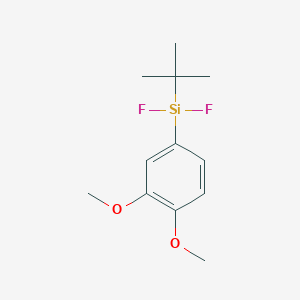

![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
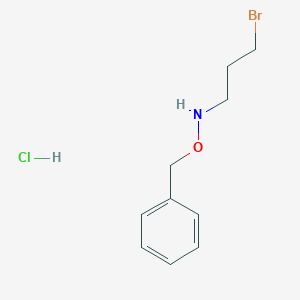
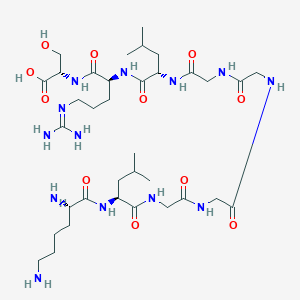
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)
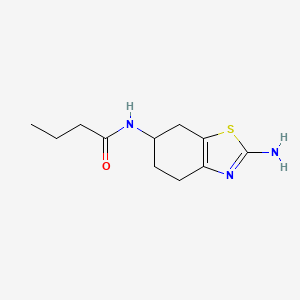

![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
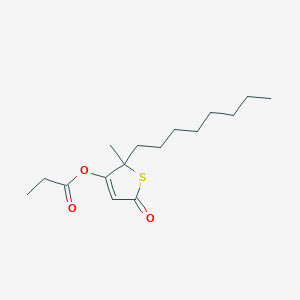
![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)
